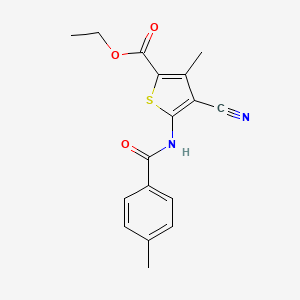

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyano group at position 4, a methyl group at position 3, and a 4-methylbenzamido substituent at position 3. The ethyl ester at position 2 enhances solubility in organic solvents, making it suitable for synthetic modifications.

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-4-22-17(21)14-11(3)13(9-18)16(23-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFQKFXFORMQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Thiophene Synthesis

The Gewald reaction represents one of the most versatile and widely employed methods for preparing functionalized thiophenes. This multicomponent reaction typically involves the condensation of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base to form 2-aminothiophenes.

Based on search results, a modified Gewald approach has been successfully employed for the synthesis of related compounds such as Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, achieving yields as high as 99%. This method typically involves the reaction of [bis(methylsulfanyl)methylene]malononitrile with ethylthioglycolate in the presence of triethylamine as a catalyst:

This methodology could be adapted for the synthesis of our target compound by employing appropriate starting materials that would allow for the subsequent introduction of the methyl and 4-methylbenzamido groups.

Sequential Functionalization Methods

An alternative approach involves the sequential functionalization of simpler thiophene derivatives. This strategy typically begins with a thiophene core and progressively introduces the desired functional groups in a controlled manner.

A Sandmeyer-type deamination reaction has been reported for the synthesis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, suggesting that amino groups can serve as versatile handles for introducing various substituents, including the 4-methylbenzamido group required for our target compound.

Specific Preparation Methods for this compound

Method 1: Synthesis via Aminothiophene Intermediate

This approach involves the preparation of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a key intermediate, followed by acylation with 4-methylbenzoyl chloride to introduce the 4-methylbenzamido group.

Step 1: Synthesis of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Based on the synthesis of similar compounds in search results, the following procedure can be proposed:

- In a round-bottom flask equipped with a reflux condenser, add [bis(methylsulfanyl)methylene]malononitrile (40 g, 230 mmol) and a 3-methyl derivative of ethylthioglycolate (230 mmol) in methanol (600 mL).

- Add triethylamine (24 mL, 173 mmol) dropwise at room temperature.

- Heat the mixture under reflux for 2 hours.

- Allow the reaction mixture to cool overnight.

- Collect the precipitate by filtration and wash with cold methanol (3 × 50 mL).

- Dry the product under vacuum to obtain ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Expected yield based on similar reactions: 90-99%

Step 2: Introduction of the 4-methylbenzamido group

- In a round-bottom flask, dissolve ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (0.01 mol) in dry dimethylformamide (20 mL).

- Add triethylamine (0.012 mol) as a base.

- Cool the solution to 0-5°C in an ice bath.

- Add 4-methylbenzoyl chloride (0.011 mol) dropwise over 15-20 minutes.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography.

- Upon completion, pour the reaction mixture into ice-cold water (100 mL).

- Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Expected yield: 70-85% based on similar amide coupling reactions

Method 2: One-pot Multicomponent Approach

Drawing from research on similar thiophene derivatives described in search result, a one-pot multicomponent approach could be developed:

- In a round-bottom flask, combine a suitable cyanoester (1 equivalent), a methyl-substituted nitrile (1 equivalent), and elemental sulfur (>0.95 equivalent) in the presence of morpholine (>0.95 equivalents).

- Heat the mixture in methanol at reflux for 1.5-3 hours to form the thiophene core.

- Cool the reaction mixture and add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in tetrahydrofuran dropwise.

- Stir the reaction mixture at room temperature for an additional 3-4 hours.

- Quench the reaction by pouring into ice-cold water.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

This method could potentially achieve yields of 70-77% based on similar reactions, though optimization would be required to ensure regioselectivity for the specific target compound.

Method 3: Building Block Approach via Intermediates

Based on search results and, a building block approach can be employed:

Step 1: Synthesis of a cyanothiophene precursor

Starting with 4-hydroxybenzaldehyde, a series of transformations including bromination, alkylation, and cyanation can be performed to create a suitably functionalized thiophene core:

- Brominate 4-hydroxybenzonitrile using bromine in dichloromethane at -5°C to 0°C to obtain 3-bromo-4-hydroxybenzonitrile.

- Alkylate with an appropriate alkylating agent in dimethylformamide at 50-80°C to protect the hydroxyl group.

- Perform cyanation using cuprous cyanide in dimethylformamide at 130-135°C for 16 hours to introduce the cyano group.

Step 2: Thiophene ring formation

The functionalized precursor can then be cyclized to form the thiophene ring:

- React with ethyl 2-chloroacetoacetate in ethanol under reflux for 2-4 hours to form the thiophene ring with ethyl carboxylate functionality.

- Purify the intermediate by filtration and recrystallization.

The final step involves the introduction of the 4-methylbenzamido group:

- Functionalize the appropriate position with an amino group.

- React with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

- Purify the final product by recrystallization from ethanol.

This building block approach, while more complex, offers greater control over the regioselectivity of functionalization but may result in lower overall yields due to the multiple steps involved.

Reaction Conditions and Optimization

Temperature and Solvent Effects

The choice of solvent and temperature significantly impacts the yield and purity of thiophene derivatives. Based on the synthesis of similar compounds, optimal conditions can be identified:

For the synthesis of this compound, the following conditions would be recommended:

- Thiophene core formation: Methanol, reflux, 2-3 hours

- Amide bond formation: Dimethylformamide or tetrahydrofuran, 0°C to room temperature, 4-6 hours

The use of anhydrous solvents and inert atmosphere (nitrogen or argon) is advisable, particularly for the amide bond formation step, to prevent side reactions and maximize yield.

Catalyst Selection

Various catalysts have been employed in the synthesis of functionalized thiophenes. The following table summarizes suitable catalysts for different reaction steps:

For the synthesis of our target compound:

- Triethylamine is recommended for the initial thiophene formation due to its demonstrated efficacy in yielding similar compounds with high purity

- Pyridine or 1-Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide would be suitable for the amide coupling step

- If sequential functionalization is employed, cuprous cyanide/cuprous iodide would be appropriate for the cyanation step

Yield Optimization

To maximize yield and purity, various reaction parameters can be optimized based on the synthesis of related compounds:

Based on search result, optimized processes for similar thiophene derivatives have achieved purities of ≥99.9% (HPLC), indicating that high purity levels are attainable for our target compound with appropriate optimization.

Purification and Characterization

Purification Methods

For this compound, the following purification strategies are recommended:

- Recrystallization: From ethanol or a mixture of ethanol and water, which has been effective for similar thiophene derivatives

- Column chromatography: Using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol or petroleum ether/ethyl acetate)

- Leaching with methanol: Particularly effective for removing impurities from similar thiophene intermediates

For industrial-scale production, a combination of filtration, washing, and recrystallization would likely be most cost-effective and scalable.

Characterization Techniques

Comprehensive characterization of this compound should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR to confirm the presence of ethyl (δ 1.34, t, and δ 4.28, q), methyl (δ 2.64, s), and aromatic protons (δ 7.50-8.09, m)

- 13C NMR to verify the carbon framework and functional groups

Mass Spectrometry:

- Expected molecular ion peak corresponding to the molecular formula

- Characteristic fragmentation patterns

Infrared (IR) Spectroscopy:

High-Performance Liquid Chromatography (HPLC):

Expected spectral characteristics can be inferred from related compounds. For example, the NH signal of the amide group would likely appear around δ 11-13 ppm in the 1H NMR spectrum, similar to the N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide reported in search result.

The most promising approach appears to be the synthesis via an aminothiophene intermediate (Method 1), which builds on well-documented reactions with high yields. This method leverages the Gewald reaction or similar thiophene-forming processes followed by selective functionalization, culminating in the introduction of the 4-methylbenzamido group through standard amide coupling chemistry.

Key considerations for successful synthesis include careful selection of reaction conditions, appropriate catalyst systems, and effective purification strategies. By optimizing these parameters, yields of 70-85% for the overall synthesis should be achievable, with purity levels exceeding 99%.

Future research directions could include the development of more efficient and environmentally friendly synthetic routes, exploration of catalytic methods to enhance regioselectivity, and investigation of continuous flow processes for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano and benzamido groups can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The thiophene ring system can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Substituent-Based Comparisons

Amide-Functionalized Derivatives

- Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate (CAS 314282-29-6): Substituent: Trifluoroacetyl amino group. This contrasts with the 4-methylbenzamido group, which offers aromatic π-stacking capabilities and moderate electron-donating effects via the methyl substituent. Physical Properties: Molecular formula C₁₁H₉F₃N₂O₃S (molar mass 306.26 g/mol) .

- Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS 116170-84-4): Substituent: Methylthio group. This differs from the amide group in the target compound, which may engage in hydrogen bonding .

Amino-Functionalized Derivatives

- Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate (2b): Substituent: Phenylamino group. Impact: The phenylamino group provides a planar aromatic system for intermolecular interactions, whereas the 4-methylbenzamido group adds steric bulk and amide functionality. This compound is synthesized via reactions with ethanol and triethylamine, suggesting similar conditions might apply to the target compound .

Halogenated Derivatives

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Substituent: Bromine and ethoxycarbonylmethylsulfanyl groups. Impact: Bromine enhances electrophilicity, facilitating cross-coupling reactions. The sulfanyl group contributes to crystal packing via hydrogen bonds (e.g., S–H···O interactions, 2.554 Å) .

Structural and Crystallographic Insights

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with planar thiophene rings and intermolecular hydrogen bonds . Similar analysis for the target compound would require X-ray data, but its 4-methylbenzamido group likely induces steric hindrance, affecting packing efficiency.

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, structurally related compounds exhibit antimicrobial properties. For example, sulfonamide-functionalized thiophenes (e.g., compounds 4a-c) show activity against bacterial and fungal strains . The 4-methylbenzamido group in the target compound may enhance bioavailability due to improved lipophilicity compared to polar substituents like trifluoroacetyl .

Biological Activity

Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate (CAS No. 443122-60-9) is a synthetic compound belonging to the thiophene family, characterized by its unique chemical structure which includes a cyano group, a methyl group, and a benzamido group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3S. Its structure includes:

- Functional Groups : Cyano (-C≡N), methyl (-CH₃), and benzamido (-C(=O)NH-) groups.

- IUPAC Name : Ethyl 4-cyano-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various human cancer cell lines. The compound's cytotoxic activity was evaluated using the crystal violet microtiter plate assay, which measures the antiproliferative potency of compounds on actively dividing cancer cells.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Cervical Cancer (SISO) | 2.87 - 3.06 | Cisplatin | 0.24 - 1.22 |

| Bladder Cancer (RT-112) | 3.42 - 5.59 | Cisplatin | 0.24 - 1.22 |

These results indicate that this compound exhibits significant cytotoxicity, albeit slightly lower than that of cisplatin, a commonly used chemotherapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens. Preliminary studies suggest that compounds with similar structures exhibit moderate to good activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections.

Research Findings and Case Studies

- Study on Cytotoxicity :

- Apoptosis Induction :

Q & A

Q. What are the standard synthetic routes for Ethyl 4-cyano-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate?

The synthesis typically involves the Gewald reaction, where ethyl cyanoacetate reacts with acetoacetanilide and sulfur to form the thiophene core. Subsequent functionalization steps introduce substituents like the 4-methylbenzamido group. Key reagents include triethylamine (TEA) or sodium hydride (NaH) as catalysts, with solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Purification via thin-layer chromatography (TLC) or recrystallization ensures product integrity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying molecular structure. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves 3D configurations, especially for resolving ambiguities in substituent positioning. High-performance liquid chromatography (HPLC) or melting point analysis can assess purity .

Q. What are the common chemical reactions this compound undergoes due to its functional groups?

The thiophene ring undergoes electrophilic substitution (e.g., nitration, halogenation), while the cyano and ester groups participate in nucleophilic additions or hydrolyses. The 4-methylbenzamido group can react with amines or undergo hydrolysis under acidic/basic conditions. Reactions are monitored via TLC and characterized post-synthesis by NMR .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Use personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of dust or vapors. Store in a cool, dry environment, and dispose of waste following institutional guidelines for halogenated/organosulfur compounds .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize side products?

Systematic parameter variation is key:

- Solvents: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate acylation steps.

- Temperature: Lower temperatures reduce side reactions during sensitive steps like amide bond formation. Use design of experiments (DoE) to identify optimal conditions. Post-reaction, employ column chromatography for purification .

Q. How do functional group modifications impact biological activity?

Substituent effects are critical:

- 4-Methylbenzamido group: Enhances lipophilicity, improving membrane permeability.

- Cyano group: Increases electron-withdrawing effects, stabilizing interactions with enzyme active sites. Comparative studies with analogs (e.g., nitro or chloro substituents) reveal structure-activity relationships (SARs). For example, replacing the 4-methyl group with trifluoromethyl improves antimicrobial potency .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Refinement tools: Use SHELXL for high-resolution data to refine hydrogen bonding and torsional angles.

- Cross-validation: Compare X-ray results with NMR coupling constants or NOE correlations.

- Twinned data: SHELXD/SHELXE can deconvolute overlapping reflections in twinned crystals .

Q. How can computational methods predict interactions with biological targets?

- Molecular docking: Tools like AutoDock Vina model binding modes to enzymes (e.g., cyclooxygenase-2).

- QSAR models: Correlate electronic descriptors (e.g., HOMO/LUMO energies) with anti-inflammatory activity.

- MD simulations: Assess stability of ligand-receptor complexes over time. Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.